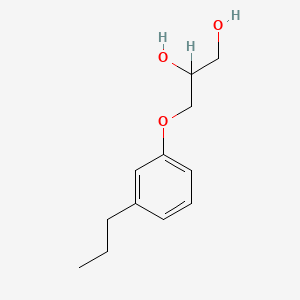
3-(m-Propylphenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Propylphenoxy)-1,2-propanediol is an organic compound that features a propyl group attached to a phenoxy group, which is further connected to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Propylphenoxy)-1,2-propanediol typically involves the reaction of m-propylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(m-Propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(m-Propylphenoxy)-1,2-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(m-Propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Propylphenol: A structurally related compound with similar chemical properties.
3-(m-Propylphenoxy)acetic acid: Another related compound with an acetic acid moiety instead of a propanediol backbone.
Uniqueness
3-(m-Propylphenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual hydroxyl groups and phenoxy linkage make it versatile for various chemical transformations and applications.
Properties
CAS No. |
63991-77-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3-propylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-2-4-10-5-3-6-12(7-10)15-9-11(14)8-13/h3,5-7,11,13-14H,2,4,8-9H2,1H3 |
InChI Key |
HEXPBLMJYQVQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















